4,4'-Bis(4-nitrophenoxy)biphenyl
Overview
Description
4,4’-Bis(4-nitrophenoxy)biphenyl is an organic compound with the molecular formula C24H16N2O6. It is characterized by the presence of two nitrophenoxy groups attached to a biphenyl core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(4-nitrophenoxy)biphenyl typically involves a condensation reaction between biphenol and p-nitrochlorobenzene. The reaction is carried out under nitrogen protection, with a salt-forming agent and a strong polar aprotic solvent. The mixture is refluxed at 130-140°C for 3-5 hours. After the reaction, the mixture is filtered while hot, and the filtrate is cooled, filtered, washed, and dried to obtain the desired product .
Industrial Production Methods: For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of catalysts with high selectivity is crucial to minimize by-products and simplify purification steps .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Bis(4-nitrophenoxy)biphenyl undergoes various chemical reactions, including reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boron reagents to form complex biaryl structures.
Major Products:
Substitution and Coupling: Various substituted biphenyl derivatives can be synthesized depending on the reagents and conditions used.
Scientific Research Applications
4,4’-Bis(4-nitrophenoxy)biphenyl has several applications in scientific research:
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities and as building blocks for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,4’-Bis(4-nitrophenoxy)biphenyl involves its interaction with molecular targets through its nitro and phenoxy groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The exact pathways and molecular targets depend on the specific application and the chemical environment .
Comparison with Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: This compound is a reduced form of 4,4’-Bis(4-nitrophenoxy)biphenyl and is used in the synthesis of polyimides.
4,4’-Dinitrobiphenyl: Another related compound with two nitro groups directly attached to the biphenyl core.
Uniqueness: 4,4’-Bis(4-nitrophenoxy)biphenyl is unique due to the presence of nitrophenoxy groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(4-nitrophenoxy)-4-[4-(4-nitrophenoxy)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O6/c27-25(28)19-5-13-23(14-6-19)31-21-9-1-17(2-10-21)18-3-11-22(12-4-18)32-24-15-7-20(8-16-24)26(29)30/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUHMLHEVDGXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365078 | |
Record name | ST4027016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17095-00-0 | |
Record name | ST4027016 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30365078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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